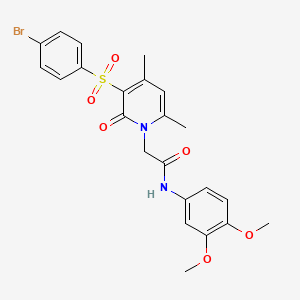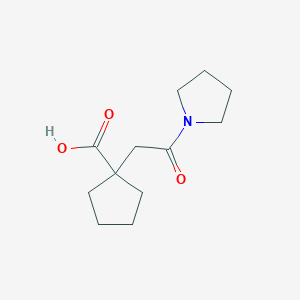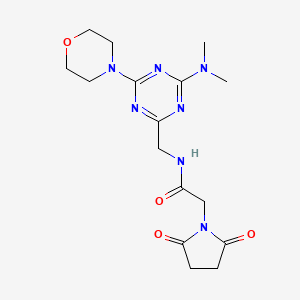
N-(2,6-dichlorophenyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dichlorophenyl)-2-methoxybenzamide, also known as diclofenac-N-methylamide, is a chemical compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a derivative of diclofenac, which is a widely used NSAID for the treatment of pain and inflammation. Diclofenac-N-methylamide has been synthesized and studied for its potential use as an analgesic and anti-inflammatory agent.
Mechanism of Action
Diclofenac-N-methylamide exerts its analgesic and anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. It selectively inhibits COX-2, which is induced during inflammation, while sparing COX-1, which is involved in the maintenance of normal physiological functions. This results in a reduction of pain and inflammation without affecting the protective functions of prostaglandins.
Biochemical and Physiological Effects:
Diclofenac-N-methylamide has been shown to reduce pain and inflammation in animal models of acute and chronic pain, such as carrageenan-induced paw edema and formalin-induced nociception. It has also been reported to have a better safety profile than diclofenac, with reduced gastrointestinal and cardiovascular side effects.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2,6-dichlorophenyl)-2-methoxybenzamide-methylamide in lab experiments include its high potency and selectivity for COX-2, its reduced toxicity compared to diclofenac, and its potential to be used as an analgesic and anti-inflammatory agent. The limitations include the need for optimization of the synthesis method to obtain high yields and purity, the lack of human clinical data, and the potential for off-target effects.
Future Directions
For research on N-(2,6-dichlorophenyl)-2-methoxybenzamide-methylamide include the optimization of the synthesis method to obtain high yields and purity, the evaluation of its safety and efficacy in human clinical trials, the investigation of its potential use in combination with other analgesic and anti-inflammatory agents, and the exploration of its other pharmacological activities, such as its effects on oxidative stress and neuroinflammation.
Conclusion:
In conclusion, this compound-methylamide is a promising chemical compound that has been synthesized and studied for its potential use as an analgesic and anti-inflammatory agent. It selectively inhibits COX-2, which results in a reduction of pain and inflammation without affecting the protective functions of prostaglandins. It has been shown to have similar activity to diclofenac in animal models of pain and inflammation, with reduced gastrointestinal and cardiovascular side effects. However, further research is needed to optimize the synthesis method, evaluate its safety and efficacy in human clinical trials, and explore its other pharmacological activities.
Synthesis Methods
The synthesis method of N-(2,6-dichlorophenyl)-2-methoxybenzamide-methylamide involves the reaction of diclofenac with methylamine in the presence of a suitable catalyst. The reaction takes place at a specific temperature and pressure, and the product is obtained after purification and isolation. The purity and yield of the product depend on the reaction conditions and the quality of the starting materials.
Scientific Research Applications
Diclofenac-N-methylamide has been studied for its potential use as an analgesic and anti-inflammatory agent. It has been shown to have similar activity to diclofenac in animal models of pain and inflammation. Moreover, it has been reported to have a better safety profile than diclofenac, with reduced gastrointestinal and cardiovascular side effects.
properties
IUPAC Name |
N-(2,6-dichlorophenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c1-19-12-8-3-2-5-9(12)14(18)17-13-10(15)6-4-7-11(13)16/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOARQOPPNATSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2756345.png)




![N-(2,4-dimethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2756357.png)





![3,4,5-triethoxy-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2756365.png)
